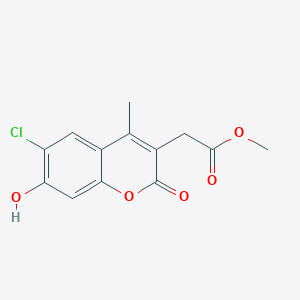

methyl (6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Several synthetic methods have been explored for coumarin derivatives, including those related to methyl (6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate. One interesting procedure involves the reaction of epichlorohydrin with 7-hydroxy-4-methyl-2H-chromen-2-one under reflux conditions, yielding 4-methyl-7-(oxiran-2-ylmethoxy)-2H-chromen-2-one. Subsequent reactions with various azoles lead to a series of coumarin-derived azolyl ethanols .

Molecular Structure Analysis

The molecular structure of This compound consists of a coumarin ring system with specific substitutions. The chlorinated group at position 6, the hydroxyl group at position 7, and the acetate moiety contribute to its overall structure .

Chemical Reactions Analysis

The compound can participate in various chemical reactions, including esterification, nucleophilic substitution, and cyclization. For example, it can undergo reactions with epichlorohydrin and azoles to form different derivatives .

Scientific Research Applications

Chemical Synthesis and Compound Development

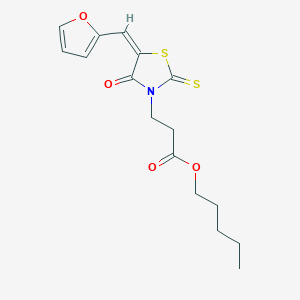

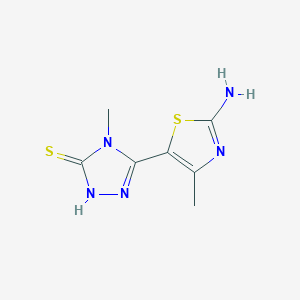

Methyl (6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate and its derivatives have been the basis for the synthesis of various chemical compounds. For instance, (7-Hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid methyl ester underwent reactions to yield a series of compounds which were screened for antibacterial activity against Gram-positive and Gram-negative bacteria (Čačić et al., 2009). Similarly, thiazole-substituted coumarins, synthesized starting from a related compound, showcased significant antibacterial and antifungal activities (Parameshwarappa et al., 2009).

Biological Activities and Applications

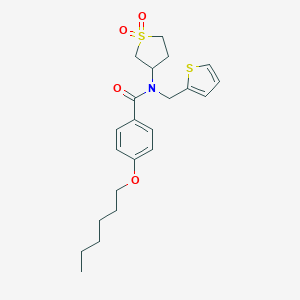

The synthesized derivatives of this compound have shown various biological activities. For instance, derivatives containing coumarin, 1,3,4-oxadiazole, and acetamide demonstrated moderate to excellent antibacterial properties against both Gram-positive and Gram-negative bacteria (Rasool et al., 2016). Moreover, 4-methyl-7-hydroxy coumarin derivatives have been identified as potent biopesticides against mosquito vectors Aedes aegypti and Culex quinquefasciatus, indicating their potential in vector control (Deshmukh et al., 2008).

Structural Analysis and Theoretical Studies

Structural elucidation and theoretical studies have been conducted on compounds related to this compound. For example, a derivative, namely, methyl 2-[(2-oxo-2H-chromen-4-yl)oxy]acetate was synthesized and characterized, and various methods of calculation for stretching vibration frequencies within the molecule were investigated (Al-amiery et al., 2013).

Advanced Material and Crystal Studies

Studies have also delved into the crystal structure of compounds related to this compound. For instance, the structure of a poly compound incorporating the chromen-4-olate sodium was determined by X-ray crystallography, illustrating the compound's potential in material sciences (Penkova et al., 2010).

Future Directions

Mechanism of Action

Target of Action

Methyl (6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate, also known as methyl 2-(6-chloro-7-hydroxy-4-methyl-2-oxochromen-3-yl)acetate, is a derivative of coumarin . Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . More than 1300 coumarin derivatives have been identified, which are mainly obtained from the secondary metabolite in green plants, fungi, and bacteria

Mode of Action

Many synthetic coumarins with a type of pharmacophoric groups at c-3, c-4, and c-7 positions have been intensively screened for different biological properties .

Biochemical Pathways

Coumarins have been tested for anti-hiv, anticancer, anti-microbial, anti-tumor, antioxidant, anti-alzheimer, anti-tuberculosis, anti-platelet activity, cox inhibitors, anti-inflammatory, anti-asthmatic, anti-viral, and dna gyrase inhibitors .

Result of Action

Coumarins have been found to exhibit a variety of therapeutic activities .

Action Environment

It’s worth noting that the synthesis of coumarin derivatives is often carried out under green conditions such as using green solvent, catalyst, and other procedures .

properties

IUPAC Name |

methyl 2-(6-chloro-7-hydroxy-4-methyl-2-oxochromen-3-yl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClO5/c1-6-7-3-9(14)10(15)5-11(7)19-13(17)8(6)4-12(16)18-2/h3,5,15H,4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJJCPMHDLTXVKA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)O)CC(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(3-Ethoxycarbonyl-6-methoxyquinolin-4-yl)amino]butanoic acid](/img/structure/B363225.png)

![2,7-diethyl-5,10-diphenyltetrahydropyrrolo[3,4-c]pyrrolo[3',4':4,5]pyrazolo[1,2-a]pyrazole-1,3,6,8(2H,3aH,5H,7H)-tetrone](/img/structure/B363242.png)

![5-[3-(allyloxy)phenyl]-4-(2-furoyl)-1-(2-furylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B363259.png)

![ethyl 2-[[2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B363260.png)

![4-[(4-Methyl-thiazol-2-ylhydrazono)-methyl]-benzoic acid](/img/structure/B363263.png)

![N-(1,1-dioxothiolan-3-yl)-2-(3-nitrophenoxy)-N-[(4-propan-2-ylphenyl)methyl]acetamide](/img/structure/B363266.png)

![5-(3,4-diethoxybenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B363270.png)

![2,3,4-trimethyl-8,9,10,11-tetrahydro-7H-benzo[c]furo[2,3-f]chromen-7-one](/img/structure/B363278.png)